![molecular formula C7H9F3O B2377023 [1-(Trifluoromethyl)cyclopent-3-en-1-yl]methanol CAS No. 2567496-96-0](/img/structure/B2377023.png)

[1-(Trifluoromethyl)cyclopent-3-en-1-yl]methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

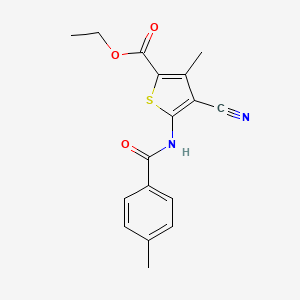

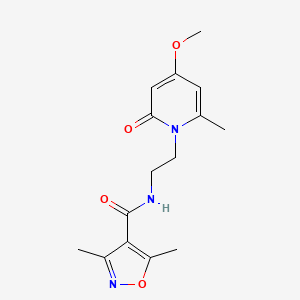

“[1-(Trifluoromethyl)cyclopent-3-en-1-yl]methanol” is a chemical compound with the CAS Number: 2567496-96-0 . It has a molecular weight of 166.14 and its IUPAC name is (1-(trifluoromethyl)cyclopent-3-en-1-yl)methanol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9F3O/c8-7(9,10)6(5-11)3-1-2-4-6/h1-2,11H,3-5H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The exact mass and monoisotopic mass of the compound are both 166.06054939 g/mol . It has a topological polar surface area of 20.2 Ų .Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Organic Compounds

[1-(Trifluoromethyl)cyclopent-3-en-1-yl]methanol has been utilized in the synthesis of complex organic compounds. For instance, it has been used in a [3+2] cycloaddition for constructing the carbocycle of 1-trifluoromethylated cyclopenta[b]indole alkaloids, a crucial transformation in the step-wise dehydrative alkenylation of α-trifluoromethyl alcohols (Dong, Pan, Xu, & Liu, 2014).

Catalyst Development

This compound has also been involved in developing catalysts. For example, it was used in forming a stable complex with CuCl, catalyzing the Huisgen 1,3-dipolar cycloaddition on water or under neat conditions (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).

Synthesis of Bicyclic and Tricyclic Structures

The compound has been instrumental in the synthesis of bicyclic and tricyclic structures. A notable application is the synthesis of 4-substituted 6-methyl-3-oxabicyclo[3.3.1]non-6-ene-1-methanol derivatives using a Prins-type cyclization reaction catalyzed by hafnium triflate (Nakamura, Niiyama, & Yamakawa, 2009).

Applications in Organic Synthesis and Catalysis

It's also found application in organic synthesis and catalysis, as demonstrated by tris(triazolyl)methanol ligands and derivatives, which are valuable for transition metal-mediated reactions (Etayo, Ayats, & Pericàs, 2016).

Impact on Lipid Dynamics

The compound has been studied for its impact on lipid dynamics, particularly in the context of methanol as a solubilizing agent in biological and synthetic membranes (Nguyen et al., 2019).

Novel Synthesis Methods

It has been utilized in the development of novel synthesis methods, such as the heteropoly acid catalyzed synthesis of 8-methyl-2-aryl/alkyl-3-oxabicyclo[3.3.1]non-7-ene derivatives through oxonium-ene cyclization (Anjibabu, Sau, Reddy, Banerjee, & Reddy, 2013).

Safety and Hazards

This compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures should be taken when handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Eigenschaften

IUPAC Name |

[1-(trifluoromethyl)cyclopent-3-en-1-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O/c8-7(9,10)6(5-11)3-1-2-4-6/h1-2,11H,3-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNBZUHPNESDQAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC1(CO)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-phenyl-1,3-thiazole-4-carboxylate](/img/structure/B2376944.png)

![2-(4-Isopropoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2376945.png)

![2-(furan-3-carboxamido)-N-(2-methoxyethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2376947.png)

![[5-amino-7-thia-1,9-diazatetracyclo[9.2.2.0~2,10~.0~4,8~]pentadeca-2,4(8),5,9-tetraen-6-yl][3,4-dihydro-2(1H)-isoquinolinyl]methanone](/img/structure/B2376949.png)

![2-(2,4-difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2376959.png)

![2,2,2-trifluoro-N-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]acetamide](/img/structure/B2376960.png)